molecular formula C15H18O3 B1602899 Ethyl 4-(4-oxocyclohexyl)benzoate CAS No. 433211-87-1

Ethyl 4-(4-oxocyclohexyl)benzoate

Cat. No. B1602899
M. Wt: 246.3 g/mol
InChI Key: AVTIPFKCYBJCJO-UHFFFAOYSA-N
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Description

Ethyl 4-(4-oxocyclohexyl)benzoate is a chemical compound with the molecular formula C15H18O3 . It is used for research and development purposes . The compound is also known as 4-[4-(ethoxycarbonyl)phenyl]cyclohexanone .


Molecular Structure Analysis

The molecular structure of Ethyl 4-(4-oxocyclohexyl)benzoate consists of 15 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms, giving it a molecular weight of 246.3 . The structure includes a cyclohexyl ring attached to a benzoate ester .

properties

IUPAC Name

ethyl 4-(4-oxocyclohexyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-2-18-15(17)13-5-3-11(4-6-13)12-7-9-14(16)10-8-12/h3-6,12H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTIPFKCYBJCJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2CCC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627164
Record name Ethyl 4-(4-oxocyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-oxocyclohexyl)benzoate

CAS RN

433211-87-1
Record name Ethyl 4-(4-oxocyclohexyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3 g of the product of step (iii) (9.51 mmol) are dissolved in 60 ml of ethanol and 4.0 ml of 96% sulphuric acid are added, and the mixture is refluxed for 22 hours. The solvent is partially evaporated off and the remaining mixture is taken up with a mixture of 300 ml of a saturated sodium bicarbonate solution and 150 ml of ethyl acetate. The organic phase is washed with a saturated aqueous NaCl solution. The organic phase is dried and, after filtration, the solvent is evaporated off under reduced pressure. The crude product is purified by chromatography on a silica gel column, eluting with an 8/2 hexane-ethyl acetate mixture. The compound of the title is obtained in the form of a solid.
Name
product
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(4-oxocyclohexyl)benzoate
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